Setrobuvir vs. Sofosbuvir and Dasabuvir: Mechanism-Based Resistance Barrier Differentiation
Setrobuvir, as a Palm I non-nucleoside inhibitor (NNI), retains full in vitro activity against mutations that confer resistance to nucleoside inhibitors (e.g., sofosbuvir) and NNIs that bind to distinct allosteric sites (e.g., dasabuvir, a Palm II inhibitor). Conversely, protease and nucleoside inhibitors remain fully active against setrobuvir-resistant mutations [1]. In vitro resistance selection identified key mutations at M414, G554, and D559 in the NS5B palm domain that specifically reduce susceptibility to setrobuvir [2].
| Evidence Dimension | Cross-resistance profile |
|---|---|
| Target Compound Data | Retains full activity against mutations conferring resistance to nucleoside inhibitors and NNIs binding to other sites [1] |
| Comparator Or Baseline | Sofosbuvir (nucleoside inhibitor), Dasabuvir (Palm II NNI) |
| Quantified Difference | No cross-resistance observed between setrobuvir and inhibitors of other classes or binding sites [1] |
| Conditions | In vitro resistance profiling using replicon cells harboring defined resistance mutations |
Why This Matters
This distinct resistance profile makes setrobuvir a critical tool for studying combination therapy strategies and for evaluating cross-resistance in NS5B-targeting antiviral programs.
- [1] NATAP. (2011). ANA-598 HCV Non-Nuke Phase 2b Study Preliminary Data Results. View Source
- [2] Poveda, E., et al. (2014). Update on hepatitis C virus resistance to direct-acting antiviral agents. Antiviral Research, 108, 101-115. (ScienceDirect Topics excerpt). View Source
